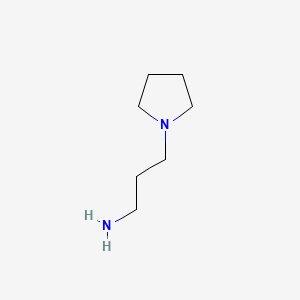

1-(3-Aminopropyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Organic and Medicinal Chemistry

The pyrrolidine scaffold is a highly valued structural motif in modern organic and medicinal chemistry due to its unique combination of properties. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring possesses a non-planar, three-dimensional structure which is advantageous for exploring pharmacophore space and achieving structural diversity. nih.govenamine.net This three-dimensionality, a result of sp³-hybridized carbon atoms, is a key factor in the clinical success of new bioactive molecules. nih.gov

The presence of stereogenic centers in the pyrrolidine ring allows for the creation of a multitude of stereoisomers, each with potentially distinct biological profiles. nih.gov This stereochemical richness is crucial in drug design, as enantioselective interactions with biological targets are often a prerequisite for therapeutic efficacy. Consequently, the pyrrolidine nucleus is one of the most frequently utilized scaffolds in pharmaceutical sciences. nih.gov

The versatility of the pyrrolidine ring extends to its role as a foundational structure for a wide array of derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. nih.gov These derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Furthermore, pyrrolidine derivatives are widely employed as ligands for transition metals and as organocatalysts, highlighting their importance in synthetic organic chemistry. organic-chemistry.org

Unique Structural Attributes of 1-(3-Aminopropyl)pyrrolidine as a Building Block

This compound is a bifunctional molecule that combines the structural features of a pyrrolidine ring with a flexible aminopropyl side chain. This unique arrangement of a tertiary amine within the pyrrolidine ring and a primary amine at the terminus of the propyl chain provides two distinct points for chemical modification, making it a highly versatile building block in organic synthesis. chemicalbook.comchemimpex.com

The presence of these two amine groups with different reactivities allows for selective functionalization. The primary amine is a strong nucleophile, readily participating in reactions such as amidation, alkylation, and Schiff base formation. The tertiary amine of the pyrrolidine ring, while less nucleophilic, can act as a base or a ligand for metal catalysts. This differential reactivity is a key attribute for the construction of complex molecular architectures.

The combination of the cyclic pyrrolidine core and the linear aminopropyl chain imparts specific physicochemical properties to the molecules it is incorporated into. The pyrrolidine moiety can enhance the solubility and stability of the final compound, which is a desirable feature in the development of new materials and pharmaceuticals. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23159-07-1 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Appearance | Colorless to slightly yellow clear liquid |

| Boiling Point | 191-193 °C |

| Density | 0.9 - 1.014 g/cm³ |

| Refractive Index | 1.47 |

| Water Solubility | Soluble |

Note: The data in this table is compiled from various sources. chemicalbook.comchemimpex.comsigmaaldrich.com

Overview of Key Academic Research Trajectories for this compound

The unique structural features of this compound have positioned it as a valuable tool in several key areas of academic and industrial research. Its application as a versatile intermediate has led to significant advancements in medicinal chemistry, catalysis, and materials science.

One of the most prominent research trajectories for this compound is its use in the synthesis of novel therapeutic agents. For instance, it serves as a crucial building block in the creation of anticonvulsant drugs. Researchers have synthesized libraries of pyrrolidine-2,5-diones by reacting this compound derivatives with dicarboxylic acids, leading to the discovery of compounds with significant anticonvulsant activity. nih.gov It has also been employed in the development of kinase inhibitors, which are a critical class of drugs for cancer therapy. nih.gov

In the realm of catalysis, the diamine structure of this compound makes it an effective ligand for transition metal catalysts. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can catalyze a variety of organic transformations. This has been explored in the development of new catalytic systems for reactions such as N-heterocyclization. organic-chemistry.org

Furthermore, in materials science, the aminopropyl group of this compound can be used to functionalize surfaces. For example, it can react with silane (B1218182) coupling agents like (3-aminopropyl)trimethoxysilane (APTMS) to introduce amino groups onto glass or silicon surfaces. acs.orgacs.org These functionalized surfaces can then be used to immobilize nanoparticles or other molecules for applications in sensing and electronics. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-3-7-9-5-1-2-6-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBWZBGZWHDNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066861 | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-07-1 | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23159-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023159071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Aminopropyl)pyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-Aminopropyl)pyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVG588X45L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for 1 3 Aminopropyl Pyrrolidine and Its Advanced Derivatives

Methodologies for the Preparation of the 1-(3-Aminopropyl)pyrrolidine Core Structure

The fundamental structure of this compound sigmaaldrich.com can be assembled through several synthetic pathways. A common approach involves the reaction of pyrrolidine (B122466) with a three-carbon synthon bearing a protected or precursor amino group. For instance, the alkylation of pyrrolidine with a haloalkylnitrile, such as 3-chloropropionitrile, followed by reduction of the nitrile group, yields the desired product. Another strategy employs the reductive amination of a pyrrolidine-containing aldehyde or ketone with an appropriate amino-aldehyde or amino-ketone precursor.

One specific method involves the reaction of this compound with an isothiouronium salt, which is formed from 4-chlorophenylthiourea and iodomethane, to produce guanidine (B92328) derivatives acs.org. Additionally, the synthesis of 3-amino-pyrrolidine derivatives can be achieved by converting a compound with a protected hydroxy group in the presence of a primary amine google.com. The resulting pyrrolidine derivative is then reacted under pressure to yield the final product google.com. The resolution of racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives serves as a method to obtain specific enantiomers google.com.

Advanced Synthetic Approaches to Pyrrolidine Ring Systems

The construction of the pyrrolidine ring itself is a central theme in heterocyclic chemistry, with numerous sophisticated methods developed to control stereochemistry and introduce functional group diversity.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

Among the most powerful and versatile methods for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile, leading to the formation of a five-membered pyrrolidine ring in a highly stereospecific and regioselective manner. wikipedia.org The generation of azomethine ylides can be achieved in situ from various precursors, such as the decarboxylative condensation of α-amino acids with aldehydes or ketones. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines by varying both the dipole and the dipolarophile components. nih.govacs.org For example, the reaction of isatin-derived azomethine ylides with maleimides produces N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivity. nih.gov

Recent advancements have focused on catalytic asymmetric versions of this reaction, enabling the enantioselective synthesis of chiral pyrrolidines. rsc.org These methods often employ metal catalysts or organocatalysts to control the stereochemical outcome. acs.orgscilit.com The use of chiral N-tert-butanesulfinyl imines as part of the dipolarophile has been shown to induce high diastereoselectivity in the synthesis of densely substituted pyrrolidines. acs.org

Intramolecular Cyclization and Amination Pathways to Pyrrolidines

Intramolecular reactions provide a powerful strategy for the construction of the pyrrolidine ring, often with a high degree of stereocontrol. These methods typically involve the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center. A common approach is the intramolecular cyclization of amino-alkenes or amino-alkynes, which can be promoted by various reagents and catalysts. nih.gov For example, the palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendant alkene offers a rapid route to a variety of lactams, which are valuable building blocks for alkaloid synthesis. researchgate.net

Another significant advancement is the use of intramolecular C-H amination reactions. nih.gov This strategy involves the direct formation of a C-N bond by activating a C-H bond within the same molecule. Biocatalytic approaches using engineered enzymes, such as cytochrome P411 variants, have demonstrated the ability to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to construct chiral pyrrolidine derivatives with good enantioselectivity. nih.gov Similarly, transition-metal-catalyzed C-H amination provides a powerful tool for pyrrolidine synthesis, offering high regio- and chemoselectivity under mild conditions. organic-chemistry.org

Catalyst-Mediated Construction of Pyrrolidine Architectures

A wide range of catalysts have been employed to facilitate the synthesis of pyrrolidine rings, offering unique advantages in terms of efficiency, selectivity, and functional group tolerance. Gold catalysts, for instance, have been utilized in tandem reactions involving alkyne hydroamination, iminium ion formation, and subsequent nucleophilic addition to afford highly substituted pyrrolidine derivatives. acs.org This methodology has been successfully applied to the total synthesis of complex natural products. acs.org

Copper-catalyzed reactions have also proven effective for pyrrolidine synthesis. nih.gov One such method involves the intramolecular amination of unactivated C(sp³)-H bonds, providing a mild and effective route to pyrrolidines with excellent regio- and chemoselectivity. organic-chemistry.org Iridium complexes with chiral diene ligands have been shown to catalyze the asymmetric cyclization of N-sulfonyl alkenyl amides, yielding 2-pyrrolidone derivatives with high enantioselectivity. researchgate.net Furthermore, niobium-based complexes can act as effective catalysts for ring-closing metathesis to produce 3-pyrroline (B95000) derivatives from N,N-diallyl-p-toluenesulfonamides. nih.gov

Strategies for Derivatization of this compound

The primary amine moiety of this compound serves as a versatile handle for further functionalization, allowing for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Formation of Amides and Sulfonamides from the Amine Moiety

The primary amine of this compound readily undergoes acylation with carboxylic acid derivatives (e.g., acid chlorides, anhydrides, or activated esters) to form amides. This reaction is a cornerstone of medicinal chemistry, enabling the introduction of a wide variety of substituents to modulate the pharmacological properties of the parent molecule. Similarly, reaction with sulfonyl chlorides affords sulfonamides, another important functional group in drug design. acs.org For example, the reaction of this compound with 2-naphthalenesulfonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding sulfonamide. acs.org

The synthesis of trifluoromethanesulfonamide-substituted prolinamides has been reported, where the NHTf group acts as a hydrogen-bond donor, influencing the catalytic performance of these molecules. mdpi.com This highlights how derivatization of the amine can be used to create new organocatalysts. mdpi.com The formation of amides is also a key step in the synthesis of more complex structures, such as substituted pyrrolidine amides that have been investigated as potential therapeutic agents. google.com

Compound Names

Synthesis of Schiff Bases and Chelating Ligands

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. ijarsct.co.in These Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are versatile ligands in coordination chemistry. ijarsct.co.innih.gov The synthesis is typically a straightforward one-pot reaction, often carried out in a suitable solvent like methanol (B129727) or ethanol, and may be refluxed for several hours to ensure completion. nih.gov

The resulting Schiff base ligands can coordinate with various metal ions through the nitrogen atoms of the imine group and the pyrrolidine ring, forming stable metal complexes. nih.govgoogle.com The chelating properties of these ligands play a significant role in their potential applications. ijarsct.co.in For instance, Schiff base complexes of transition metals have been investigated for their therapeutic activities. ijarsct.co.innih.gov The formation of these complexes is influenced by the nature of the metal salt and the Schiff base ligand, with the resulting structures often characterized by techniques such as elemental analysis, IR spectroscopy, and X-ray diffraction. nih.gov

Table 1: Examples of Schiff Base Synthesis Conditions

| Reactants | Solvent | Conditions | Product Type |

| This compound, Salicylaldehyde | Methanol | Reflux | Schiff Base Ligand |

| This compound, Substituted Aromatic Aldehyde | Tetrahydrofuran (THF) | Ambient Temperature, 72h | Pyrimidine Schiff Base mdpi.com |

| L-Amino Acid, o-Hydroxy Aromatic Aldehyde, Potassium Hydroxide | Solvent-free | Grinding, Room Temperature | Amino Acid Schiff Base google.com |

Alkylation and Dimerization Reactions for Complex Architectures

The nucleophilic nature of the secondary amine in the pyrrolidine ring and the primary amine on the propyl chain allows for various alkylation reactions. These reactions are crucial for building more complex molecular architectures and introducing new functionalities.

A notable example is the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine (B1588886) to form an ether linkage. nih.gov Mechanistic studies have shown that this reaction can proceed through the formation of a reactive azetidinium ion intermediate. nih.gov This intermediate, 4-azoniaspiro[3.4]octane, is formed via an intramolecular cyclization of the chloropyrrolidine and is the active alkylating agent. nih.gov Understanding such mechanisms is vital for controlling the formation of desired products and minimizing impurities. nih.gov

Dimerization, another key transformation, can lead to the formation of larger, more intricate structures. While specific examples of dimerization directly involving this compound are not extensively detailed in the provided context, the principles of amine chemistry suggest that reactions leading to dimeric or oligomeric structures are feasible. This could occur through reactions with bifunctional alkylating agents or by linking two pyrrolidine units through a common functional group.

Introduction of Functional Groups on the Pyrrolidine Ring

The modification of the pyrrolidine ring itself is a powerful strategy for creating a diverse range of derivatives. This can involve the introduction of various functional groups at different positions on the ring, leading to compounds with altered chemical and physical properties.

One approach involves the chemical modification of surfaces to introduce functional groups that can then bind to pyrrolidine derivatives. acs.org For example, surfaces can be functionalized with amino groups to facilitate the binding of molecules with complementary functionalities. acs.org

In the context of synthesizing complex pyrrolidine-containing molecules, functional groups can be introduced through multi-step synthetic sequences. For instance, a tandem amination/cyanation/alkylation sequence catalyzed by copper can produce α-cyano pyrrolidines. nih.gov This method allows for the one-pot synthesis of functionalized pyrrolidines from primary amine-tethered alkynes. nih.gov Another strategy involves the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes to yield 2,2-substituted pyrrolidines. organic-chemistry.org

Furthermore, C(sp3)-H activation has emerged as a powerful tool for the direct functionalization of the pyrrolidine ring. nih.gov This methodology allows for the stereoselective introduction of aryl groups onto the pyrrolidine scaffold, providing an efficient route to highly functionalized and stereochemically defined analogs. nih.gov

Table 2: Methods for Pyrrolidine Ring Functionalization

| Method | Reagents/Catalyst | Resulting Functionality |

| Tandem Amination/Cyanation/Alkylation | Copper catalyst, TMS-CN, Alkylating agent | α-Cyano group and alkyl substituent nih.gov |

| C(sp3)-H Activation | Palladium catalyst | Aryl group nih.gov |

| Regioselective C-C Bond Cleavage | Trifluoroacetic acid | 2,2-disubstitution organic-chemistry.org |

Asymmetric Synthesis and Chiral Induction in Pyrrolidine Analogues

The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance, particularly in the development of pharmaceuticals and chiral catalysts. mdpi.comrsc.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, often employing chiral catalysts or starting from a chiral pool. youtube.com

Several strategies have been developed for the asymmetric synthesis of pyrrolidine analogues. One approach involves the use of chiral organocatalysts derived from proline, a naturally occurring chiral pyrrolidine. mdpi.com These catalysts can promote highly enantioselective transformations, such as Michael additions and aldol (B89426) reactions. mdpi.comrsc.org

Another powerful technique is the use of chiral auxiliaries or reagents that induce stereoselectivity in a reaction. For example, reacting a racemic mixture with a pure chiral agent can lead to the formation of diastereomers, which can then be separated. youtube.com

In the context of more complex pyrrolidine systems, such as 3,3′-pyrrolidinyl-dispirooxindoles, organocatalytic one-pot sequences involving Mannich and aza-Michael reactions have been developed to achieve high stereoselectivity. rsc.org Furthermore, the asymmetric synthesis of natural products containing the pyrrolidine motif, like L-pyrrolysine, has been accomplished through key stereogenic center-installing reactions, such as asymmetric conjugate additions. nih.gov

The development of efficient synthetic routes to chiral pyrrolidine building blocks is crucial for structure-activity relationship (SAR) studies and the optimization of biologically active compounds. nih.gov For instance, improved syntheses of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) have enabled more extensive SAR studies. nih.gov

Table 3: Approaches to Asymmetric Synthesis of Pyrrolidine Analogues

| Approach | Key Feature | Example Application |

| Organocatalysis | Use of chiral pyrrolidine-based catalysts | Enantioselective Michael addition rsc.org |

| Chiral Resolution | Separation of diastereomers formed with a chiral agent | Separation of enantiomers youtube.com |

| Asymmetric Conjugate Addition | Installation of key stereogenic centers | Synthesis of L-pyrrolysine nih.gov |

| Organocatalytic Cascade Reaction | One-pot multi-reaction sequence | Synthesis of 3,3′-pyrrolidinyl-dispirooxindoles rsc.org |

Chemical Reactivity and Mechanistic Studies of 1 3 Aminopropyl Pyrrolidine Derivatives

Reactivity Profiles of the Primary Amine Functionality

The terminal primary amine group (-NH2) is a key site of reactivity in 1-(3-aminopropyl)pyrrolidine, behaving as a potent nucleophile. This functionality readily participates in standard reactions characteristic of primary amines, including acylation and the formation of imines, specifically Schiff bases.

Acylation: The primary amine undergoes facile acylation reactions with acylating agents like acid chlorides and anhydrides to form stable amide bonds. For instance, it reacts with 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride to yield the corresponding bis-amide, 2,4-diphenyl-cyclobutane-1,3-dicarboxylic acid bis-[(3-pyrrolidin-1-yl-propyl)-amide]. chemicalbook.com This type of reaction is fundamental in constructing more complex molecular architectures for various applications.

Schiff Base Formation: A hallmark reaction of the primary amine is its condensation with carbonyl compounds (aldehydes and ketones). wikipedia.org This process involves a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to generate the final imine or Schiff base. wikipedia.orgyoutube.com These Schiff bases are not merely synthetic intermediates; the resulting C=N (azomethine) group is itself a valuable functional group. The imine nitrogen is basic and possesses pi-acceptor properties, making Schiff base derivatives of this compound effective ligands in coordination chemistry. wikipedia.org The general mechanism for Schiff base formation is outlined below.

Table 1: General Mechanism of Schiff Base Formation

| Step | Description | Mechanism |

| 1 | Nucleophilic Attack | The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. |

| 2 | Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal) intermediate. |

| 3 | Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). |

| 4 | Dehydration | The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a protonated imine (iminium ion). |

| 5 | Deprotonation | A base (like water) removes a proton from the nitrogen, yielding the neutral Schiff base and regenerating the acid catalyst. |

This table illustrates the widely accepted mechanism for the acid-catalyzed formation of a Schiff base from a primary amine and a carbonyl compound. youtube.com

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom in Chemical Transformations

The pyrrolidine nitrogen is a tertiary amine, and its reactivity is distinct from the primary amine at the terminus of the side chain. wikipedia.org As a tertiary amine, it is basic but generally less nucleophilic than the primary amine due to greater steric hindrance. However, its nucleophilicity plays a crucial role in specific intramolecular reactions.

A significant example of the pyrrolidine nitrogen's reactivity is observed in the alkylation reactions of its derivatives. figshare.com In a study on the synthesis of the drug cediranib (B1683797), the key step involves the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine (B1588886). figshare.com Mechanistic investigations revealed that the reaction does not proceed by direct intermolecular substitution. Instead, the pyrrolidine nitrogen acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an intramolecular cyclization. figshare.com This process results in the formation of a highly reactive spirocyclic quaternary ammonium (B1175870) salt, the azetidinium ion (4-azoniaspiro[3.4]octane). figshare.com This transient intermediate is the actual alkylating agent that rapidly reacts with the phenoxide nucleophile. The basicity of the pyrrolidine ring is typical of other cyclic secondary amines, a property that underpins its nucleophilic character in such transformations. wikipedia.org

Investigation of Intramolecular Cyclization and Rearrangement Mechanisms

The propensity of this compound derivatives to undergo intramolecular cyclization is a defining feature of their reactivity, as demonstrated by the formation of the azetidinium ion intermediate. figshare.com This type of reaction, where a molecule's own functional groups react with each other, is often kinetically favored, especially when it leads to the formation of stable five- or six-membered rings, although the formation of strained four-membered rings like azetidinium can also occur and lead to highly reactive species.

Table 2: Kinetic Data for the Formation and Reaction of Azetidinium Ion

| Reaction Step | Description | Kinetic Profile |

| Cyclization | Intramolecular reaction of 1-(3-chloropropyl)pyrrolidine to form the azetidinium ion. | Slow, rate-determining step. |

| Alkylation | Reaction of the pre-formed azetidinium ion with the indolphenol substrate. | Demonstrated to be a fast and competent step, confirming its role as a reaction intermediate. |

This table summarizes the findings from the mechanistic study of cediranib synthesis, which established the intermediacy of the azetidinium ion. figshare.com

Such cationic rearrangements and cyclizations are fundamental processes in organic chemistry, often driven by the formation of a more stable carbocation or, in this case, a reactive intermediate that facilitates the desired transformation. msu.edu

Coordination Chemistry: Metal Ion Complexation and Stability Studies

With two nitrogen donor atoms, this compound is an effective bidentate ligand, capable of coordinating with a single metal ion through both the primary and tertiary amine nitrogens to form a stable six-membered chelate ring. Furthermore, derivatives of this compound, particularly Schiff bases formed at the primary amine, create powerful polydentate ligands that form highly stable complexes with a variety of transition metal ions. wikipedia.orgresearchgate.net

The enhanced stability of these metal complexes is often explained by the chelation theory. mdpi.com This theory posits that when a polydentate ligand binds to a central metal ion, forming one or more rings, the resulting complex is more stable than the corresponding complex with monodentate ligands. This stability arises from a favorable increase in entropy upon displacing multiple solvent molecules (or other monodentate ligands) from the metal's coordination sphere.

Schiff base ligands derived from pyrrolidine derivatives have been used to synthesize complexes with metals such as copper(II), nickel(II), cobalt(II), and manganese(II). researchgate.net The geometry of the resulting metal complex (e.g., octahedral, tetrahedral, or square planar) is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand. researchgate.netbhu.ac.in These complexes are of significant interest due to their potential applications in catalysis and as antimicrobial agents, where the complex often exhibits greater activity than the free ligand. chemimpex.comresearchgate.net

Table 3: Geometries of Metal Complexes with Related Pyrrolidine-Derived Ligands

| Ligand Type | Metal Ion | Suggested Geometry |

| Pyrrolidine-derived Schiff Base (H2L1) | Cu(II), Mn(II) | Octahedral |

| Pyrrolidine-derived Schiff Base (H2L1) | Co(II), Zn(II) | Tetrahedral |

| Pyrrolidine-derived Schiff Base (H2L2) | Cu(II), Ni(II), Mn(II) | Octahedral |

| Pyrrolidine-derived Schiff Base (H2L2) | Co(II) | Tetrahedral |

Source: Data adapted from a study on transition metal complexes of pyrrolidine-derived Schiff bases. researchgate.net H2L1 and H2L2 represent two different tetradentate Schiff base ligands incorporating a pyrrolidine moiety.

Catalytic Applications of 1 3 Aminopropyl Pyrrolidine and Its Derivatives

Employment as Ligands in Transition Metal Catalysis

Derivatives of 1-(3-aminopropyl)pyrrolidine, which feature both a secondary or tertiary amine within the pyrrolidine (B122466) ring and a primary amine on the propyl chain, are effective bidentate or tridentate ligands for transition metals. While direct applications of the parent compound are not extensively detailed in the provided context, the broader class of aminopyrrolidine ligands is crucial in catalysis.

A significant application of related systems is in copper-catalyzed reactions. For instance, copper complexes have been utilized to catalyze the intramolecular C(sp³)–H amination of N-halide amides to synthesize pyrrolidines and piperidines. nih.govnih.gov In these processes, a copper(I) catalyst, often supported by a tris(pyrazolyl)borate (Tpˣ) ligand, is proposed to react with the N-halide amide. nih.govnih.govresearchgate.net Mechanistic studies, including experimental and Density Functional Theory (DFT) calculations, suggest a Cu(I)/Cu(II) catalytic cycle. nih.gov The nature of the ligands, such as the substituents on the Tpˣ ligand, has been shown to influence the efficiency of the catalyst. nih.govnih.govresearchgate.net While not directly involving this compound, these studies highlight the utility of nitrogen-based ligands in stabilizing copper intermediates and facilitating challenging C-N bond-forming reactions. nih.gov The structural similarities suggest that aminopropylpyrrolidine derivatives could serve as effective ligands in similar transition metal-catalyzed transformations.

Organocatalytic Systems Derived from this compound

The true prominence of the aminopyrrolidine scaffold lies in the field of asymmetric organocatalysis. nih.govnih.gov By modifying the exocyclic amine of this compound, a diverse range of powerful organocatalysts can be developed. These catalysts typically operate via enamine or iminium ion intermediates, mimicking the function of natural aldolase (B8822740) enzymes. researchgate.net The pyrrolidine nitrogen activates ketones or aldehydes by forming an enamine, while the pendant functional group, derived from the aminopropyl chain, provides steric hindrance and/or hydrogen bonding interactions to control the stereochemical outcome of the reaction. nih.gov

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation, and pyrrolidine-based organocatalysts are highly effective in this transformation. nih.gov Derivatives that are structurally analogous to modified this compound, such as prolinamides and prolinethioamides, have been successfully employed. For example, L-prolinethioamides derived from L-proline and various amines catalyze the direct aldol reaction between ketones and aromatic aldehydes, affording high yields and excellent diastereo- and enantioselectivities. researchgate.net

One of the classic benchmarks for this class of catalysts is the intramolecular Hajos-Parrish-Eder-Sauer-Wiechert reaction, which produces the Wieland-Miescher ketone. nih.govresearchgate.net Chiral diamines and triamines incorporating a pyrrolidine scaffold have been examined in detail for this reaction. For instance, (S)-2-(pyrrolidinylmethyl)pyrrolidine, a structural relative of this compound, has been used as an effective catalyst. researchgate.net The enantioselectivity of these reactions can often be tuned or even inverted by the use of a Brønsted acid co-catalyst, which works in concert with the amine catalyst to stabilize the transition state. researchgate.net

| Catalyst Structure | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| L-Prolinethioamide | Intermolecular Aldol | High | >98/2 | 98 | researchgate.net |

| L-Prolinethioamide | Intramolecular (Hajos-Parrish) | N/A | N/A | 88 | researchgate.net |

| (S)-2-(Pyrrolidinylmethyl)pyrrolidine | Intramolecular (Hajos-Parrish) | Examined in detail, enantioselectivity inverted with acid co-catalyst | researchgate.net |

Enantioselective Michael Additions

Enantioselective Michael additions are another key application for organocatalysts derived from the aminopyrrolidine framework. These reactions are vital for the construction of chiral γ-functionalized carbonyl compounds. Pyrrolidine-based catalysts activate aldehydes or ketones via enamine formation, which then attack Michael acceptors like nitroolefins or α,β-unsaturated aldehydes. nih.govsigmaaldrich.cn

A new class of pyrrolidine-based organocatalysts proved highly effective for the Michael addition of malonates to α,β-unsaturated aldehydes, achieving yields of 73-96% and enantioselectivities up to 97% in aqueous media. sigmaaldrich.cn The catalyst was also shown to be recyclable. sigmaaldrich.cn In another example, a polymer-supported chiral pyrrolidine catalyst was developed for the Michael addition of ketones to nitroolefins in water. nih.gov This system demonstrated high efficiency and enantioselectivity and was fully recyclable, highlighting the practical advantages of immobilizing these catalysts. nih.gov

| Catalyst Type | Reactants | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine-based organocatalyst | Malonates + α,β-Unsaturated Aldehydes | Aqueous | 73-96 | up to 97 | sigmaaldrich.cn |

| Polymer-supported chiral pyrrolidine | Ketones + Nitroolefins | Water | Highly efficient and enantioselective | nih.gov | |

| Water-soluble catalyst system | Pyrroles + Nitroalkenes | Water | Excellent | Excellent | nih.gov |

Other Stereoselective Transformations

The utility of organocatalysts derived from the aminopyrrolidine core extends beyond aldol and Michael reactions. They have been successfully applied to a variety of other stereoselective transformations, including annulations and cycloadditions.

For example, pyrrolidinone-based synthons have been used in catalyst-controlled divergent annulation reactions. nih.gov By selecting either 4-dimethylaminopyridine (B28879) or triphenylphosphine (B44618) as the catalyst, the reaction between Morita-Baylis-Hillman carbonates and 2-arylideneindane-1,3-diones can be switched between a formal (5+2) annulation and a (3+2) annulation, leading to distinct spirocyclic products. nih.gov Another innovative approach, termed an asymmetric 'clip-cycle' reaction, uses a chiral phosphoric acid to catalyze the intramolecular aza-Michael cyclization of N-protected amines that have been 'clipped' to a thioacrylate. whiterose.ac.uk This method produces highly enantioenriched pyrrolidines and spiropyrrolidines. whiterose.ac.uk

Mechanistic Elucidation of Catalytic Processes

Understanding the mechanism of catalysis is crucial for the rational design of new and improved catalysts. For transition metal-catalyzed reactions, such as the copper-catalyzed C-H amination, mechanistic studies often involve a combination of experimental techniques and computational modeling. nih.govnih.gov These studies have pointed towards a Cu(I)/Cu(II) cycle, where the ligand environment around the copper center is critical for reactivity and selectivity. nih.govnih.govresearchgate.net The isolation and characterization of potential intermediates, such as a fluorinated copper(II) complex, provide strong evidence for the proposed pathways. nih.govnih.govresearchgate.net

In organocatalysis, the mechanism typically involves the formation of transient enamine or iminium ion intermediates. researchgate.net For aldol reactions catalyzed by proline derivatives, it is widely accepted that the secondary amine of the pyrrolidine ring forms an enamine with the donor ketone. The stereochemistry is then controlled by the approach of the acceptor aldehyde to this enamine, which is directed by the catalyst's chiral environment. researchgate.net The use of acid co-catalysts can influence the reaction by protonating the acceptor or interacting with the catalyst, thereby altering the structure and stability of the transition state. researchgate.net Kinetic studies and non-linear effect experiments can further support the involvement of a single catalyst molecule in the rate-determining step, reinforcing the proposed enamine-based mechanism. researchgate.net

Biomedical and Pharmaceutical Research Applications

A Privileged Scaffold in Drug Discovery and Development

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a highly efficient starting point for the development of new drugs. The pyrrolidine (B122466) ring system, a core component of 1-(3-Aminopropyl)pyrrolidine, is widely recognized as such a scaffold by medicinal chemists. nih.gov Its non-planar, three-dimensional structure allows for a greater exploration of the pharmacophore space, which is crucial for the specific binding of a drug to its target. nih.gov This inherent structural advantage has positioned pyrrolidine-based compounds, including derivatives of this compound, at the forefront of research for a variety of diseases. nih.govnih.gov

The Rational Design and Synthesis of Pharmacologically Active Analogues

The rational design of new drugs often begins with a promising chemical scaffold, which is then systematically modified to enhance its desired pharmacological activity. The pyrrolidine pentamine scaffold, a more complex structure related to this compound, has been a subject of such design efforts. mdpi.com Researchers have strategically introduced various substitutions at different positions of this scaffold to create a library of analogues. mdpi.com For instance, in the pursuit of overcoming antibiotic resistance, scientists have synthesized derivatives to inhibit the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), an enzyme responsible for resistance to amikacin. mdpi.comnih.gov These synthetic strategies often involve multi-step reactions to build upon the core pyrrolidine structure. nih.gov

Illuminating Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrrolidine-based compounds, SAR investigations have provided critical insights. For example, in the context of inhibiting the AAC(6')-Ib enzyme, it was discovered that the integrity of the pyrrolidine pentamine scaffold and the specific stereochemistry at certain positions were essential for inhibitory activity. mdpi.com Modifications at different points on the scaffold, such as the R1, R4, and R5 positions, have been shown to have varied effects on the compound's ability to inhibit the enzyme. mdpi.comnih.gov These studies help in identifying which parts of the molecule are crucial for its function and which can be modified to improve properties like potency and selectivity. mdpi.com

| Compound/Modification | Impact on Inhibitory Activity | Reference |

| Single substitution at the R1 position | Loss of inhibitory activity | mdpi.com |

| Modifications at R3, R4, and R5 positions | Varied effects, potential for optimization | mdpi.comnih.gov |

| Truncations to the molecule | Loss of inhibitory activity | nih.gov |

The Power of Computational Chemistry in Pharmaceutical Design

Computational chemistry has become an indispensable tool in modern drug design, and the development of pyrrolidine-based pharmaceuticals is no exception. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict how a molecule will interact with its biological target. mdpi.comnih.govnih.gov In the study of pyrrolidine pentamine derivatives as AAC(6')-Ib inhibitors, a significant correlation was found between the molecular docking values (ΔG) and the inhibitory activity of the compounds. nih.gov 3D-QSAR models have also been successfully developed for other pyrrolidine derivatives, elucidating that factors like hydrogen bonds and electrostatic interactions are major contributors to their inhibitory activity. nih.gov These computational approaches not only save time and resources but also provide a deeper understanding of the chemical-biological interactions at a molecular level. nih.govnih.gov

Probing the Frontiers of Neuropharmacology

The influence of this compound and its derivatives extends into the complex realm of neuropharmacology, where they have been investigated for their potential to modulate the activity of the central nervous system.

Modulation of Neurotransmitter Systems

Derivatives of this compound have been explored for their capacity to modulate neurotransmitter systems, which are fundamental to brain function. These compounds can act as ligands for various neurotransmitter receptors, thereby influencing neurological processes. For example, some pyrrolidine-containing synthetic cathinones have been shown to increase spontaneous locomotor activity in animal models, an effect linked to the stimulation of dopamine (B1211576) D1 receptors. d-nb.info The interaction of these compounds with monoamine transporters, which regulate the levels of neurotransmitters like dopamine and serotonin, is a key area of investigation. d-nb.info The ability of other neurotransmitters, such as noradrenaline and serotonin, to modulate the actions of amino acid neurotransmitters highlights the intricate web of interactions within the central nervous system. nih.gov

A Focus on Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor, primarily found in the brain, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor have shown promise for their stimulant and nootropic effects, making them potential candidates for treating neurodegenerative conditions. wikipedia.org Novel substituted pyrrolidines have been developed as high-affinity histamine H3 receptor antagonists. nih.gov These compounds have been shown to effectively penetrate the central nervous system and occupy H3 receptors in the brain. nih.gov The development of such antagonists is a promising avenue for therapeutic intervention in conditions like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). wikipedia.org

| Histamine H3 Receptor Antagonist | Key Features | Potential Therapeutic Application | Reference |

| Pitolisant | Potent and selective non-imidazole inverse agonist | Narcolepsy | medchemexpress.com |

| GSK189254A | Potent and selective antagonist for human and rat H3 receptors | Not specified | medchemexpress.com |

| Ciproxifan | Potent, selective, and orally bioavailable competitive antagonist | Aging disorders, Alzheimer's disease | medchemexpress.com |

| ABT-239 | Highly efficacious, non-imidazole antagonist | Not specified | medchemexpress.com |

Research into Anticonvulsant Activities and Associated Mechanisms

The pyrrolidine ring is a core structure in several established antiepileptic drugs (AEDs), making its derivatives, including those related to this compound, a subject of interest for developing new anticonvulsant therapies. drugs.comnih.gov Research has focused on creating hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with other pharmacologically active fragments to target multiple seizure-related pathways. nih.govnih.gov

The primary mechanisms of action for many AEDs involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or reduction of glutamate-mediated excitation. epilepsysociety.org.uk Studies on novel pyrrolidine-2,5-dione derivatives have shown that their anticonvulsant effects are likely due to their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov For instance, certain hybrid compounds containing a pyrrolidine-2,5-dione core have demonstrated broad-spectrum activity in preclinical seizure models, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz tests. nih.govmdpi.com One particularly potent compound, which includes a dimethylamine (B145610) group on the pyrrolidine-2,5-dione ring, was effective in a model of drug-resistant epilepsy. mdpi.com Its mechanism is thought to be complex, potentially involving the inhibition of both sodium and calcium currents. mdpi.com

Dopamine Receptor Binding Affinities

Dopamine receptors, which are divided into D1-like and D2-like families, are crucial targets for treating a variety of neurological and psychiatric disorders. mdpi.comnih.gov The affinity of compounds for these receptors is a key determinant of their therapeutic potential and side-effect profile. While direct binding data for this compound is not extensively detailed in the provided context, research on structurally related compounds highlights the importance of the pyrrolidine motif in dopamine receptor interaction.

For example, derivatives of a novel potential antipsychotic, S33138, which incorporates a pyrrolidine ring, have shown a significantly higher affinity for the human dopamine D3 receptor over the D2 receptor. researchgate.net This selectivity is a desirable trait in the development of new antipsychotic medications. The binding affinities of various dopamine agonists can differ substantially. For example, the ergoline (B1233604) dopamine agonists cabergoline (B1668192) and lisuride (B125695) show high affinity for the D2 receptor, while second-generation non-ergot agonists like pramipexole (B1678040) and ropinirole (B1195838) bind more weakly. nih.gov The development of selective D3 receptor ligands is an active area of research, with some compounds showing 23- to 51-fold selectivity for D3 over D2 receptors. researchgate.net The specific substitutions on the pyrrolidine or related structures are critical in determining these binding affinities and functional activities. researchgate.net

Antiproliferative and Anticancer Agent Development

The this compound scaffold has been explored for its potential in developing new anticancer agents, particularly through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition Studies (e.g., Abl, PI3K)

Kinases like Abl and PI3K are critical components of signaling pathways that regulate cell growth and survival, and their dysregulation is a hallmark of many cancers. nih.govnih.gov The (S)-3-aminopyrrolidine scaffold, a stereoisomer of a component of this compound, has been identified as a promising starting point for the development of dual inhibitors of both Abl and PI3K kinases. nih.gov A series of compounds based on this scaffold demonstrated moderate inhibitory activity against both kinases and showed promising cytotoxicity against the K562 chronic myeloid leukemia cell line. nih.gov Molecular docking studies suggested that these compounds could bind to both Abl and PI3K, and their cytotoxic effects may be a result of this dual inhibition. nih.gov The combination of PI3K/mTOR and Abl inhibitors has also shown potent efficacy in preclinical models of Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL). nih.gov

Inhibition of DNA Damage Repair Enzymes (e.g., PARP-1, -2)

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential for the repair of DNA single-strand breaks. nih.govfrontiersin.org Inhibiting these enzymes can lead to the death of cancer cells, especially those with pre-existing defects in DNA repair pathways like BRCA mutations, a concept known as synthetic lethality. nih.govfrontiersin.org

Derivatives of this compound have been incorporated into novel PARP inhibitors. In one study, a series of benzimidazole (B57391) carboxamide derivatives featuring a pyrrolidine side chain were synthesized and evaluated. nih.gov Two of these compounds exhibited potent inhibition of both PARP-1 and PARP-2, with IC50 values around 4 nM, which is comparable to the established PARP inhibitor veliparib (B1684213). nih.gov These compounds also showed better cytotoxicity than olaparib (B1684210) and veliparib against breast and pancreatic cancer cell lines with BRCA mutations. nih.gov The mechanism of action of PARP inhibitors involves not only catalytic inhibition but also the "trapping" of PARP enzymes on DNA, forming toxic complexes that are more cytotoxic than the unrepaired DNA breaks alone. nih.govbohrium.comresearchgate.net Different PARP inhibitors show varying potencies in their ability to trap PARP-DNA complexes, a factor that does not always correlate with their catalytic inhibitory strength. nih.govbohrium.com

Interactive Data Table: PARP Inhibition by Pyrrolidine Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity (µM) | Reference |

| 5cj | PARP-1, PARP-2 | ~4 | MDA-MB-436 | 17.4 | nih.gov |

| CAPAN-1 | 11.4 | nih.gov | |||

| 5cp | PARP-1, PARP-2 | ~4 | MDA-MB-436 | 19.8 | nih.gov |

| CAPAN-1 | 15.5 | nih.gov | |||

| Veliparib | PARP-1, PARP-2 | ~4 | MDA-MB-436 | >20 | nih.gov |

| CAPAN-1 | >20 | nih.gov | |||

| Olaparib | PARP-1, PARP-2 | Not Specified | MDA-MB-436 | >20 | nih.gov |

| CAPAN-1 | >20 | nih.gov |

Antidiabetic Research

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism. It inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. nih.govresearchgate.net Inhibiting DPP-4 prolongs the action of these hormones, thereby improving glycemic control in type 2 diabetes. nih.govnih.gov

Glycosidase Inhibitory Activity (e.g., α-Amylase, α-Glucosidase)

The pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents, including those targeting diabetes. nih.gov Compounds based on this structure can modulate metabolic pathways by inhibiting enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate digestion. nih.gov By slowing the breakdown of carbohydrates and the subsequent release of glucose, these inhibitors can help manage postprandial blood glucose levels. nih.gov

Research into pyrrolidine derivatives has demonstrated their potential as inhibitors of both α-amylase and α-glucosidase. nih.gov These enzymes work in tandem, with α-amylase breaking down large carbohydrates (like starch) into simpler sugars, and α-glucosidase completing the process by breaking down complex sugars (like maltose) into glucose. nih.gov Inhibiting both can be an effective strategy for managing conditions such as type 2 diabetes and obesity. nih.gov

In one study, synthesized pyrrolidine derivatives were evaluated for their inhibitory effects. Derivatives 3a and 3g showed significant inhibition against human salivary α-amylase, with IC₅₀ values of 36.32 µg/mL and 26.24 µg/mL, respectively. nih.gov These were comparable to the standard drug metformin (B114582) (IC₅₀ of 25.31 µg/mL). nih.gov For α-glucosidase, derivative 3f was particularly effective with an IC₅₀ value of 27.51 µg/mL. nih.gov Molecular docking studies supported these experimental findings, indicating strong binding interactions between the potent pyrrolidine derivatives and the active sites of both enzymes. nih.gov

Other studies have explored different derivatives, such as 2-(aminoalkyl)pyrrolidine-3,4-diols. nih.gov These investigations revealed that specific stereochemistry and substituents are crucial for potent inhibition. For instance, good inhibitors of α-mannosidases often require a (2R,3R,4S) configuration. nih.gov One derivative, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) , was found to inhibit multiple glycosidases, including α-L-fucosidase (Kᵢ=6.5µM), α-galactosidase (Kᵢ=5µM), and α-mannosidase (Kᵢ=102µM). nih.gov

Glycosidase Inhibitory Activity of Pyrrolidine Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Derivative 3a | α-Amylase | 36.32 µg/mL (IC₅₀) | nih.gov |

| Derivative 3g | α-Amylase | 26.24 µg/mL (IC₅₀) | nih.gov |

| Derivative 3f | α-Glucosidase | 27.51 µg/mL (IC₅₀) | nih.gov |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) | α-L-Fucosidase | 6.5 µM (Kᵢ) | nih.gov |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) | α-Galactosidase | 5 µM (Kᵢ) | nih.gov |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) | α-Mannosidase | 102 µM (Kᵢ) | nih.gov |

| (2R,3S,4R)-2-[2-(phenylamino) or 2-(benzylamino)ethyl]pyrrolidine-3,4-diol | β-Glucosidase | 13-40 µM (Kᵢ) | nih.gov |

Antimicrobial and Antifungal Activity Research

The pyrrolidine nucleus is a key component in the investigation of new antimicrobial and antifungal agents. Thiosemicarbazone Schiff bases containing a pyrrolidone ring, for example, have been synthesized and evaluated for their biological activities. nih.gov Research has shown that metal complexes of these ligands can exhibit significant antifungal properties. nih.gov

In a study involving metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, the compounds were tested against fungal species such as Aspergillus niger and Candida albicans. nih.gov While the ligand itself showed no antifungal effect, its metal complexes with copper (Cu(II)), cobalt (Co(II)), and nickel (Ni(II)) demonstrated good activity. nih.gov The copper complex, CuL₂Cl₂ , was found to be the most potent, an effect potentially attributable to its higher stability. nih.gov The mechanism of action is thought to involve the metal ions being adsorbed onto the microbial cell wall, which disrupts respiration and blocks protein synthesis, thereby inhibiting growth. nih.gov

Antifungal Activity of Pyrrolidone-based Metal Complexes

| Compound | Tested Organism | Observed Activity | Reference |

|---|---|---|---|

| (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide Ligand | Aspergillus niger, Candida albicans | No activity | nih.gov |

| CuL₂Cl₂ Complex | Aspergillus niger, Candida albicans | Significant activity, more potent than Co and Ni complexes | nih.gov |

| CoL₂Cl₂ Complex | Aspergillus niger, Candida albicans | Good activity | nih.gov |

| NiL₂Cl₂ Complex | Aspergillus niger, Candida albicans | Good activity | nih.gov |

Exploration in Other Therapeutic Areas: Antiviral, Anthelmintic, Anti-inflammatory, Anti-anxiety, Antimalarial, Antidepressant, and Antioxidant Properties

The versatile structure of this compound and its derivatives has prompted exploration into a wide range of therapeutic applications.

Antidepressant Properties : The pyrrolidine scaffold has been investigated for developing triple reuptake inhibitors (TRIs), which simultaneously target serotonin, norepinephrine, and dopamine transporters. This approach is considered a next-generation strategy for treating depression, potentially offering broader efficacy and fewer side effects. nih.gov Research has shown that certain 3,3-substituted pyrrolidine derivatives exhibit balanced potency at all three neurotransmitter transporters. nih.gov

Antimalarial Activity : With the rise of drug-resistant malaria, there is an urgent need for new therapeutic agents. nih.gov The pyrrolidine pharmacophore has been identified as a promising starting point. nih.gov Structure-activity relationship studies on pyrrolone derivatives, which contain a pyrrolidine ring, have aimed to improve metabolic stability and solubility. nih.gov Modifications to a lead pyrrolone compound resulted in derivatives with enhanced in vitro activity against the drug-resistant K1 strain of Plasmodium falciparum. nih.gov

Anthelmintic Activity : The search for new anthelmintics to combat parasitic nematodes has led researchers to investigate various chemical structures, including peptides. mdpi.comnih.gov While direct studies on this compound are limited in this area, the broader field of amine-containing compounds is being explored. For instance, synthetic peptides inspired by antimicrobial proteins have shown the potential to inhibit the larval development of nematodes like Haemonchus contortus. mdpi.com

Antioxidant Properties : Certain pyrrolidine derivatives have demonstrated notable antioxidant capabilities. Metal complexes of pyrrolidone thiosemicarbazone were found to be superior antioxidants compared to ascorbic acid in radical scavenging assays. nih.gov Additionally, studies on 3-pyrroline-2-ones, synthesized through multi-component reactions, identified specific derivatives as promising radical scavengers. nih.gov The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was particularly effective at scavenging hydroxyl radicals in both polar and non-polar environments, with a potency comparable to conventional antioxidants like melatonin (B1676174) and gallic acid. nih.gov

Development of Biochemical Assays and Enzyme Interaction Studies

This compound serves as an important raw material and intermediate in organic synthesis, which is fundamental to the development of new pharmaceuticals and biochemical tools. fishersci.comchemicalbook.com Its structure is utilized as a scaffold to create novel compounds for studying enzyme interactions and for high-throughput screening assays. nih.gov

For example, the (S)-3-aminopyrrolidine scaffold was used to identify dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy. nih.gov Through screening and subsequent synthesis, researchers developed compounds that showed cytotoxicity against leukemia cell lines. nih.gov Molecular docking studies were then employed to understand how these novel pyrrolidine-based compounds bind to the target enzymes, providing insights into their mechanism of action. nih.gov

Furthermore, the pyrrolidine scaffold is central to structure-activity relationship (SAR) studies aimed at discovering potent enzyme inhibitors. nih.gov In research targeting aminoglycoside resistance in bacteria, a pyrrolidine pentamine scaffold was identified. nih.gov By systematically modifying the functional groups at five different positions on the scaffold, researchers could determine the chemical features essential for inhibiting the AAC(6')-Ib enzyme, which inactivates aminoglycoside antibiotics. nih.gov These studies demonstrate how derivatives of compounds like this compound are instrumental in designing new drugs and understanding complex biological pathways. nih.gov

Compound Names Mentioned in this Article

Materials Science and Industrial Chemistry Applications

Formulation of Polymers and Advanced Materials

1-(3-Aminopropyl)pyrrolidine is utilized in the formulation of polymers and other advanced materials, where it can be incorporated to modify and enhance material properties. chemimpex.com

The integration of this compound into polymer structures can significantly improve key mechanical properties. Its presence in polymer formulations contributes to enhanced flexibility and durability in the final industrial products. chemimpex.com The aminopropyl group can react with polymer backbones or cross-linking agents, while the pyrrolidine (B122466) ring can introduce specific steric and conformational effects, leading to materials with improved resilience and longevity.

In the production of specialty chemicals and surfactants, this compound serves as a key component. chemimpex.com Its properties are known to improve solubility and stability within various formulations. chemimpex.com The amine and pyrrolidine groups can interact with different phases or components in a mixture, making it an effective agent for creating stable emulsions or dispersions. This functionality is critical in industries that require high-performance surfactants for processes like emulsification, dispersion, and surface modification. arkema.com

Applications as Intermediates in Agrochemical and Dyestuff Industries

This compound is recognized as an important intermediate in the synthesis of agrochemicals and dyestuffs. chemicalbook.comfishersci.ca As a building block, it provides a pyrrolidine moiety that can be crucial for the biological activity of certain agrochemicals or the chromophoric properties of dyes. For instance, it can be reacted with other chemical precursors to build more complex molecular architectures tailored for specific industrial applications. chemicalbook.comfishersci.ca

Examples of its role as a synthetic intermediate include its reaction with:

7-chloro-6-(2-chloro-ethyl)-5-methyl- chemimpex.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine to produce 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene. chemicalbook.comfishersci.ca

2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride to yield 2,4-diphenyl-cyclobutane-1,3-dicarboxylic acid bis-[(3-pyrrolidin-1-yl-propyl)-amide]. chemicalbook.comfishersci.ca

| Reactant | Product | Reference |

|---|---|---|

| 7-chloro-6-(2-chloro-ethyl)-5-methyl- chemimpex.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine | 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene | chemicalbook.comfishersci.ca |

| 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride | 2,4-diphenyl-cyclobutane-1,3-dicarboxylic acid bis-[(3-pyrrolidin-1-yl-propyl)-amide] | chemicalbook.comfishersci.ca |

Development of Novel Hybrid Materials (e.g., Silicon-containing compounds)

The development of novel hybrid materials often involves functionalizing surfaces or creating new molecular structures by combining organic and inorganic components. In this context, aminopropyl groups are instrumental in creating silicon-containing hybrid materials. For example, a related compound, (3-aminopropyl)trimethoxysilane (APTMS), is used to introduce functional amino groups onto silicon or glass platforms. acs.orgacs.org This functionalization allows for the subsequent binding of other materials, such as gold nanoparticles, to create advanced substrates for applications like Surface-Enhanced Raman Spectroscopy (SERS). acs.orgacs.org The replacement of carbon atoms with silicon in bioactive molecules is an area of growing interest, as it can enhance properties like lipophilicity and resistance to enzyme degradation. researchgate.netnih.gov The aminopropylpyrrolidine structure represents a valuable scaffold for synthesizing such novel silicon-containing compounds.

Research in CO2 Capture Solvents (Contextual for related pyrrolidine derivatives)

Amine-based solvents are a cornerstone technology for carbon dioxide (CO2) capture, particularly in post-combustion processes. mdpi.com Research in this area is focused on developing more efficient solvents with faster absorption kinetics and lower energy requirements for regeneration. researchgate.net

Aqueous solutions of pyrrolidine, a structural relative of this compound, have been studied as potential absorbents for CO2. researchgate.netresearchgate.net The reaction between CO2 and secondary amines like pyrrolidine proceeds through a zwitterion mechanism to form a carbamate. researchgate.net Studies indicate that the steric hindrance of the pyrrolidine ring can influence the stability of the resulting carbamate, potentially facilitating the regeneration of the solvent. researchgate.net Furthermore, research into other related derivatives, such as pyrrolizidine-based diamines, has shown promise for direct air capture of CO2, highlighting the potential of the pyrrolidine scaffold in developing next-generation carbon capture technologies. rsc.org

| Pyrrolidine Derivative | Application Area in CO2 Capture | Key Research Finding | Reference |

|---|---|---|---|

| Pyrrolidine | Aqueous solvent for CO2 absorption | Reacts with CO2 via a zwitterion mechanism to form carbamates; steric hindrance may aid in solvent regeneration. | researchgate.netresearchgate.net |

| Pyrrolizidine-based diamines | Direct air capture and CO2 conversion | Demonstrates fast, equimolar CO2 uptake and high stability over multiple capture and release cycles. | rsc.org |

Environmental Fate and Degradation Studies

Biodegradation Pathways of Pyrrolidine-Containing Compounds

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of chemical compounds from the environment. Studies on pyrrolidine (B122466) and its derivatives show that this ring system is susceptible to microbial degradation under various conditions.

Microbial consortia from different environmental sites have been shown to degrade pyrrolidine under anaerobic denitrifying conditions, using it as a source of carbon, nitrogen, and energy. nih.gov This process couples the degradation of the pyrrolidine ring to the reduction of nitrate (B79036) to nitrogen gas. nih.gov Furthermore, several bacterial strains, identified as Mycobacterium, have been isolated that can utilize pyrrolidine as their sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway in these mycobacteria is suggested to involve a soluble cytochrome P450 enzyme system. nih.gov

More complex pyrrolidine-containing molecules, such as naturally occurring pyrrolizidine (B1209537) alkaloids (PAs), also undergo biodegradation. The metabolic activation of PAs, a key step in their degradation and detoxification (or toxification), involves oxidation to form dehydropyrrolizidine (pyrrolic ester) derivatives. nih.gov These reactive intermediates can then bind to nucleophilic centers in other molecules. nih.gov Processes like composting and biomethanization have been investigated for the degradation of PA-contaminated plant materials, with biomethanization showing a reduction of over 95% in alkaloid levels in some cases. researchgate.net

While direct studies on 1-(3-Aminopropyl)pyrrolidine are limited, the existing research on the pyrrolidine core and related alkaloids suggests that both aerobic and anaerobic microbial processes, potentially involving oxidation and ring cleavage, are likely pathways for its environmental degradation.

Chemical Stability and Characterization of Degradation Products

The chemical stability of pyrrolidine derivatives determines their persistence in the environment. Degradation can be influenced by factors such as temperature, oxygen, light, and the presence of other chemicals.

Studies on pyrrolizidine alkaloids (PAs) have shown they are stable in neutral and acidic solutions but can degrade by as much as 50% within 24 hours under alkaline conditions. nih.gov Photolysis, or breakdown by light, is another significant degradation route. PAs were found to degrade under UV radiation, while visible light had a minimal effect. nih.gov

Detailed stability testing on a structurally related compound, 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD], used in carbon capture solutions, provides valuable insight into potential degradation pathways. In these studies, degradation was accelerated by high oxygen concentrations, elevated temperatures (135 °C), and the presence of iron. nih.govacs.org A thorough analysis of the degradation products from a blend containing 1-(2HE)PRLD identified numerous compounds. nih.govacs.org These products can be categorized as either general (common to the degradation of many amines) or solvent-specific. nih.gov General degradation products include ammonia (B1221849), smaller alkylamines, and some acids, while solvent-specific products derive from the parent molecule's structure. nih.gov

The major degradation products identified in cyclic experiments involving a blend of 1-(2HE)PRLD and 3-amino-1-propanol are listed below. acs.org

Table 1: Major Degradation Products Identified in Cyclic Experiments

These findings suggest that the degradation of this compound in industrial or environmental settings could similarly yield a complex mixture of smaller amines, acids, and amides, with the parent pyrrolidine ring being a potential breakdown product. nih.govacs.org

Environmental Impact Assessment of Pyrrolidine Derivatives and Metabolites

The environmental impact of pyrrolidine-containing compounds is not limited to the parent molecule but extends to its various degradation products. Some of these metabolites can be volatile or possess biological activity, necessitating their monitoring. nih.gov

For instance, the degradation of amine-based industrial solvents can produce volatile compounds like ammonia and smaller alkylamines (e.g., methylamine, ethylamine), which can be released into the atmosphere. nih.gov Other degradation products, such as nitrosamines, are known carcinogens and are a significant concern. nih.gov The formation of acidic products like formic acid can also impact the local environment. acs.org

The assessment of degradation products from pyrrolizidine alkaloids revealed that while some minor byproducts were less toxic than the parent compounds, the primary degradation products (isomers) exhibited similar cytotoxicity. nih.gov This highlights the importance of evaluating the entire lifecycle of a chemical, as degradation does not always equate to detoxification. The introduction of any xenobiotic into the environment can lead to changes in local microbial communities, which are essential for the natural depuration of ecosystems. mdpi.com

Given that this compound is a diamine, its breakdown could lead to various nitrogenous compounds. The release of such compounds into aquatic or terrestrial environments could contribute to eutrophication or exert direct toxic effects on organisms, though specific impact studies on this compound are not prevalent.

Remediation Strategies for Environmental Contamination

In the event of environmental contamination with pyrrolidine-containing compounds, several remediation strategies can be employed, ranging from immediate physical containment to longer-term biological treatments.

For localized spills or leaks, immediate action involves evacuating the area, removing ignition sources, and containing the chemical. nj.gov Absorbent materials such as dry lime, sand, or soda ash can be used to cover the spill, which is then collected for disposal as hazardous waste. nj.gov

For more widespread contamination in soil and water, bioremediation and nanoremediation are advanced options.

Bioremediation: This strategy leverages the ability of microorganisms to degrade pollutants. nih.gov As studies have shown that Mycobacterium and other microbial consortia can break down the pyrrolidine ring, bioaugmentation (adding specific microbes) or biostimulation (enhancing the activity of native microbes) could be viable for treating contaminated sites. nih.govnih.gov For plant-derived pyrrolidine alkaloids, composting and biomethanization have proven effective in reducing contamination in biomass. researchgate.net

Nanoremediation: This emerging technology uses nanoparticles to neutralize or remove contaminants. Nanoscale zero-valent iron (nZVI) particles, for example, have been successfully used to remediate soils contaminated with various organic pollutants and heavy metals. nih.govmdpi.com These particles create strong reducing conditions that can chemically transform contaminants into less harmful substances. nih.gov

The selection of a remediation strategy depends on the nature and extent of the contamination, site-specific conditions, and the chemical properties of the contaminant. nih.gov

Table 2: Overview of Remediation Strategies for Chemical Contamination

Compound Index

Table 3: List of Mentioned Chemical Compounds

Emerging Research Avenues and Future Perspectives

Design of Next-Generation Bioactive Scaffolds